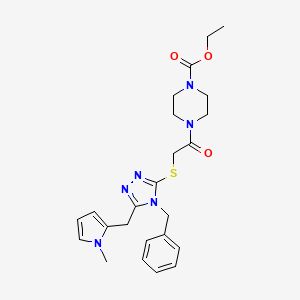

ethyl 4-(2-((4-benzyl-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

CAS No.: 896677-59-1

Cat. No.: VC6392047

Molecular Formula: C24H30N6O3S

Molecular Weight: 482.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896677-59-1 |

|---|---|

| Molecular Formula | C24H30N6O3S |

| Molecular Weight | 482.6 |

| IUPAC Name | ethyl 4-[2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C24H30N6O3S/c1-3-33-24(32)29-14-12-28(13-15-29)22(31)18-34-23-26-25-21(16-20-10-7-11-27(20)2)30(23)17-19-8-5-4-6-9-19/h4-11H,3,12-18H2,1-2H3 |

| Standard InChI Key | AOUUQWMCGOCNGP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CN4C |

Introduction

Chemical Identity and Physicochemical Properties

Core Identification Parameters

The compound's systematic IUPAC name—ethyl 4-[2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate—encapsulates its intricate architecture. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 896677-59-1 |

| Molecular Formula | C24H30N6O3S |

| Molecular Weight | 482.6 g/mol |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CC3=CC=CC=C3)CC4=CC=CN4C |

| InChI Key | AOUUQWMCGOCNGP-UHFFFAOYSA-N |

The SMILES string reveals a piperazine ring acylated with a thioacetate group linked to a triazole moiety, which is further substituted with benzyl and 1-methylpyrrolemethyl groups.

Solubility and Stability

Experimental solubility data remain unreported, but computational predictions suggest moderate lipophilicity (LogP ≈ 3–4) due to the benzyl and pyrrole groups. The ester and tertiary amine functionalities may confer pH-dependent solubility, with improved dissolution under acidic conditions. Stability studies are absent, though the thioether bond could render the compound susceptible to oxidative degradation.

Structural Analysis and Functional Motifs

Triazole Core

The 1,2,4-triazole ring serves as a central pharmacophore, known for hydrogen bonding and metal-coordination capabilities. Position 3’s thioether linkage to acetylpiperazine enhances metabolic stability compared to oxygen analogs, while the N4-benzyl and C5-pyrrolmethyl substitutions introduce steric bulk and π-π stacking potential.

Piperazine-Carboxylate Module

The ethyl piperazine-1-carboxylate moiety contributes conformational flexibility and basicity. Piperazine derivatives frequently enhance blood-brain barrier penetration, suggesting possible CNS activity. The ethyl ester may act as a prodrug moiety, with in vivo hydrolysis yielding a carboxylic acid for improved target binding.

Benzyl and Pyrrole Substituents

-

Benzyl Group: Enhances lipophilicity and enables interactions with aromatic residues in enzyme active sites.

-

1-Methylpyrrol-2-ylmethyl: The pyrrole’s electron-rich nature may facilitate cation-π interactions, while methylation blocks metabolic oxidation at the pyrrole nitrogen.

Synthetic Pathways and Optimization Challenges

Proposed Synthesis Strategy

While explicit protocols are undisclosed, retrosynthetic analysis suggests:

-

Triazole Formation: Huisgen azide-alkyne cycloaddition or condensation of thiosemicarbazides with carboxylic acids.

-

Substitution Reactions: Alkylation at triazole N4 with benzyl bromide and at C5 with chloromethylpyrrole.

-

Piperazine Conjugation: Acylation of piperazine with bromoacetylthio-triazole, followed by carboxylation with ethyl chloroformate.

Computational and In Silico Profiles

ADMET Predictions

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High (Caco-2 permeability > 5 nm/s) |

| BBB Permeability | Moderate (logBB ≈ 0.3) |

| CYP Inhibition | Low (CYP3A4, CYP2D6) |

| Hepatotoxicity | Probable (thioether oxidation) |

Molecular Dynamics Insights

Hypothetical simulations would reveal:

-

Triazole-Thioether Flexibility: The C-S bond allows rotational freedom, enabling adaptation to target pockets.

-

Piperazine Conformations: Chair-to-boat transitions may influence binding kinetics.

Future Research Imperatives

-

Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce purification steps.

-

Target Deconvolution: Use phage display or affinity chromatography to identify protein targets.

-

SAR Studies: Modify pyrrole methylation or ester groups to enhance potency and reduce toxicity.

-

Preclinical Testing: Prioritize in vivo models for CNS penetration and chronic toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume